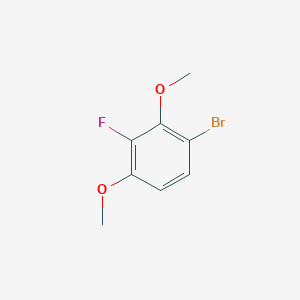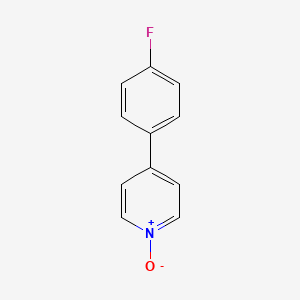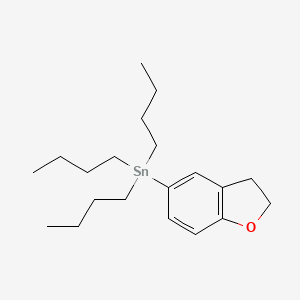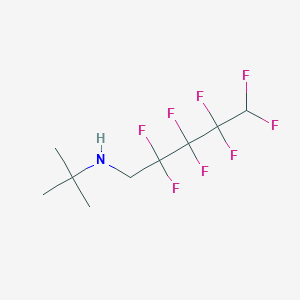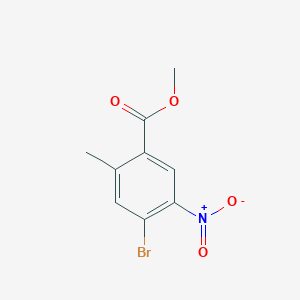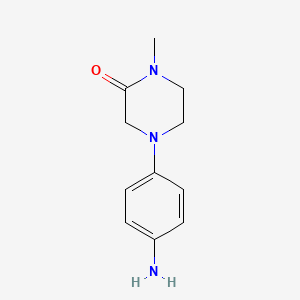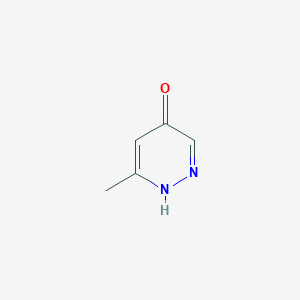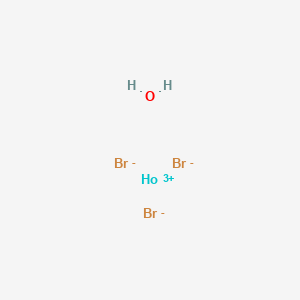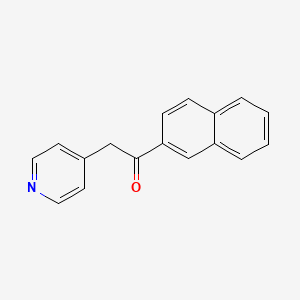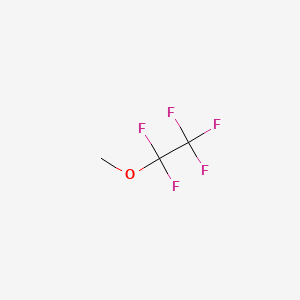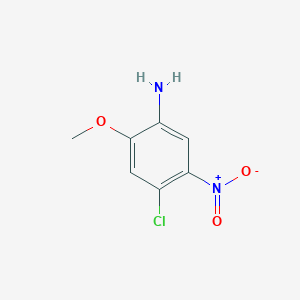![molecular formula C10H13FO6 B3040722 [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate CAS No. 23236-00-2](/img/structure/B3040722.png)
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Overview
Description
Scientific Research Applications
Antioxidant Properties
3,4-Dicaffeoyl-1,5-quinolactone exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it valuable for protecting cells and tissues from oxidative stress. Researchers have investigated its potential use in dietary supplements and functional foods to promote overall health and combat oxidative damage .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory properties. By modulating inflammatory pathways, it may help mitigate chronic inflammation associated with various diseases, including cardiovascular conditions, neurodegenerative disorders, and autoimmune diseases .
Cancer Chemoprevention
Studies suggest that 3,4-Dicaffeoyl-1,5-quinolactone could play a role in cancer prevention. Its anti-proliferative effects on cancer cells and ability to inhibit tumor growth make it a promising candidate for further investigation. Researchers are exploring its potential as an adjunct therapy in cancer management .
Neuroprotection
The compound’s unique structure may contribute to neuroprotective effects. It has been studied for its potential in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from further research on this compound .
Antimicrobial Activity
3,4-Dicaffeoyl-1,5-quinolactone exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers are investigating its use in developing novel antimicrobial agents, particularly in the context of drug-resistant pathogens .
Phytochemical Source
This compound is found in certain plant species, such as Malus domestica (apple). Understanding its biosynthesis and distribution in plants can provide insights into natural product pathways and metabolic engineering for enhanced production .
properties
IUPAC Name |
[(2R,3R,5R)-3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3/t6?,7?,8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHLTIJLKAZAG-PGQYJIMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C([C@@H]2OCC1O2)F)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



